molecular formula C59H43BrNO2PS B14911056 N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Cat. No.: B14911056
M. Wt: 940.9 g/mol
InChI Key: POCCKZRATNXIDW-RQDNPVJMSA-N
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Description

“N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[138002,1103,8018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine” is a complex organic compound with a unique structure that includes multiple aromatic rings, a bromophenyl group, and a phosphapentacyclo framework

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound likely involves multiple steps, including the formation of the phosphapentacyclo framework, the introduction of the bromophenyl group, and the final coupling with the benzylamine derivative. Typical reaction conditions might include:

    Formation of the phosphapentacyclo framework: This could involve cyclization reactions under high-temperature conditions.

    Introduction of the bromophenyl group: This step might involve bromination reactions using reagents like N-bromosuccinimide (NBS).

    Coupling with benzylamine derivative: This could be achieved through nucleophilic substitution reactions.

Industrial Production Methods

Industrial production of such a complex compound would require optimization of the synthetic route to ensure high yield and purity. This might involve:

    Catalysts: Use of specific catalysts to enhance reaction rates.

    Purification techniques: Methods such as chromatography to purify the final product.

Chemical Reactions Analysis

Types of Reactions

The compound can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The bromophenyl group can be reduced to a phenyl group.

    Substitution: The bromine atom can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide (H2O2) or m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reagents like lithium aluminum hydride (LiAlH4) or palladium on carbon (Pd/C).

    Substitution: Reagents like sodium azide (NaN3) or potassium tert-butoxide (KOtBu).

Major Products

    Oxidation: Formation of sulfoxides or sulfones.

    Reduction: Formation of phenyl derivatives.

    Substitution: Formation of azide or tert-butyl derivatives.

Scientific Research Applications

This compound could have various applications in scientific research, including:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Potential use as a probe for studying biological processes.

    Medicine: Possible applications in drug development due to its unique structure.

    Industry: Use in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For example:

    In biological systems: It might interact with specific proteins or enzymes, affecting their function.

    In chemical reactions: It could act as a catalyst or intermediate, facilitating the formation of desired products.

Comparison with Similar Compounds

Similar Compounds

  • N-benzyl-N-[(1S,2R)-2-(4-chlorophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine
  • N-benzyl-N-[(1S,2R)-2-(4-fluorophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

Uniqueness

The uniqueness of the compound lies in its specific substitution pattern and the presence of the bromophenyl group, which can impart distinct chemical and physical properties compared to its analogs.

Properties

Molecular Formula

C59H43BrNO2PS

Molecular Weight

940.9 g/mol

IUPAC Name

N-benzyl-N-[(1S,2R)-2-(4-bromophenyl)sulfanyl-1,2-diphenylethyl]-10,16-diphenyl-12,14-dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-amine

InChI

InChI=1S/C59H43BrNO2PS/c60-48-34-36-49(37-35-48)65-59(45-28-14-5-15-29-45)56(44-26-12-4-13-27-44)61(40-41-20-6-1-7-21-41)64-62-57-52(42-22-8-2-9-23-42)38-46-30-16-18-32-50(46)54(57)55-51-33-19-17-31-47(51)39-53(58(55)63-64)43-24-10-3-11-25-43/h1-39,56,59H,40H2/t56-,59+/m0/s1

InChI Key

POCCKZRATNXIDW-RQDNPVJMSA-N

Isomeric SMILES

C1=CC=C(C=C1)CN([C@@H](C2=CC=CC=C2)[C@@H](C3=CC=CC=C3)SC4=CC=C(C=C4)Br)P5OC6=C(C7=CC=CC=C7C=C6C8=CC=CC=C8)C9=C(O5)C(=CC1=CC=CC=C19)C1=CC=CC=C1

Canonical SMILES

C1=CC=C(C=C1)CN(C(C2=CC=CC=C2)C(C3=CC=CC=C3)SC4=CC=C(C=C4)Br)P5OC6=C(C7=CC=CC=C7C=C6C8=CC=CC=C8)C9=C(O5)C(=CC1=CC=CC=C19)C1=CC=CC=C1

Origin of Product

United States

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